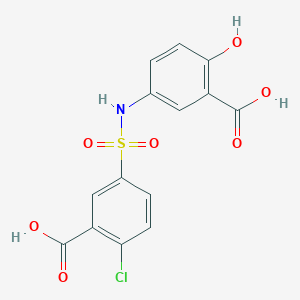

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid, also known as Sulfasalazine, is a drug commonly used to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the colon to its active form, sulfapyridine, and 5-aminosalicylic acid (5-ASA). Sulfasalazine is a member of the aminosalicylate class of drugs and has been used for over 60 years to treat IBD.

Scientific Research Applications

Hydrogen-Bonded Polymeric Network Structures

- The compound forms part of a crystal structure that displays a hydrogen-bonded polymeric network, involving hydrogen atom donors and sulfonate O-atom acceptors, as seen in the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid (Smith, Wermuth, & White, 2005).

Nonlinear Optical (NLO) Properties

- Complexes of 5-sulfosalicylic acid with aromatic amides like nicotinamide and isonicotinamide have been studied for their potential in second harmonic frequency generation, a key aspect of NLO properties (Bryndal et al., 2014).

Synthesis of Chlorohydroxybenzoic Acids

- Methods for the synthesis of chlorohydroxybenzoic acids, which include the likes of 5-chloro-2-hydroxybenzoic acid, have been developed. These methods are important for their preparative and industrial synthesis (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Antimicrobial Activity

- Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for activity against various bacteria and fungi. The findings are significant in the context of antimicrobial research (Krátký et al., 2012).

Supramolecular Assemblies

- Supramolecular assemblies involving compounds like 5-sulfosalicylic acid have been characterized, highlighting their potential in the rational design of supramolecular organic functional materials (Li & Yang, 2007).

Cross-linking in Acid Reduction

- Research on the reduction of related compounds like 3,5-dicholo-4-hydroxybenzoic acid has shown the formation of cross-linked products, suggesting potential applications in material science (Ritmaleni, Notario, & Yuliatun, 2013).

Dermal Absorption and Hydrolysis

- Studies on the hydrolysis of parabens (esters of 4-hydroxybenzoic acid) in human and minipig skin provide insights into the dermal absorption and metabolism of related compounds (Jewell et al., 2007).

properties

IUPAC Name |

5-[(3-carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO7S/c15-11-3-2-8(6-9(11)13(18)19)24(22,23)16-7-1-4-12(17)10(5-7)14(20)21/h1-6,16-17H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJQJPNTFUDJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride](/img/structure/B2380125.png)

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)